Perfluorooctanesulfonyl fluoride

Catalog No.
S586289
CAS No.
307-35-7
M.F
C8F18O2S
M. Wt
502.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorooctanesulfonyl fluoride

CAS Number

307-35-7

Product Name

Perfluorooctanesulfonyl fluoride

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride

Molecular Formula

C8F18O2S

Molecular Weight

502.12 g/mol

InChI

InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28

InChI Key

BHFJBHMTEDLICO-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

solubility

In water, 1.41X10-4 mg/L at 25 °C (est)

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Perfluorooctanesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.41x10-4 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorooctanesulfonyl fluoride (POSF) is a highly reactive, volatile (vapor pressure ~213 Pa at 20 °C) perfluorinated sulfonyl electrophile that serves as the fundamental building block for C8 fluorosurfactants and functionalized fluoropolymers [1]. Manufactured primarily via the Simons Electrochemical Fluorination (ECF) of 1-octanesulfonyl fluoride in anhydrous hydrogen fluoride, POSF provides a stable S-F bond that survives harsh anodic conditions [2]. Unlike terminal sulfonate salts, POSF retains a reactive sulfonyl halide center, making it the mandatory procurement choice for facilities synthesizing perfluorooctanesulfonamides, specialized wetting agents, and analytical reference standards requiring the exact C8 perfluoroalkyl chain [3].

Substituting POSF with shorter-chain analogs or alternative halides fundamentally alters both process engineering and downstream performance. Replacing POSF with perfluorobutanesulfonyl fluoride (PBSF) reduces the boiling point from ~154 °C to 64 °C, requiring completely different distillation and pressurized reactor setups to prevent precursor loss during amidation[1]. Furthermore, C4 derivatives fail to match the extreme surface tension reduction (down to 15-16 dynes/cm) characteristic of C8 POSF-derived surfactants [2]. Attempting to use perfluorooctanesulfonyl chloride (POSCl) is commercially and synthetically impractical, as the S-Cl bond degrades under the anhydrous hydrogen fluoride conditions required for ECF, whereas the S-F bond in POSF remains intact [3]. Finally, substituting POSF with its stable salt, potassium perfluorooctanesulfonate (K-PFOS), halts synthesis entirely, as the salt cannot undergo the electrophilic substitution necessary to form sulfonamides [2].

Thermal Processability and Reactor Pressurization Limits

POSF exhibits a boiling point of approximately 154–160 °C, which is significantly higher than the 64–66 °C boiling point of its C4 analog, perfluorobutanesulfonyl fluoride (PBSF) [1]. This ~90 °C differential allows POSF to be processed and reacted with alkylamines at elevated temperatures in standard continuous-stirred tank reactors (CSTRs) without the severe pressurization required to keep PBSF in the liquid phase [2].

Evidence DimensionBoiling Point
Target Compound DataPOSF (~154-160 °C)
Comparator Or BaselinePBSF (64-66 °C)
Quantified Difference~90 °C higher boiling point
ConditionsAtmospheric pressure distillation and liquid-phase amidation

Determines reactor pressure ratings and distillation separation parameters during the synthesis of fluorinated derivatives.

Hydrolytic Stability for Extended Storage and Biphasic Handling

The hydrolysis rate of perfluoroalkyl sulfonyl fluorides decreases significantly as the carbon chain length increases. While the short-chain PBSF exhibits a hydrolysis half-life of 73 hours at pH 7 and 23 °C, POSF is substantially more resistant to neutral hydrolysis due to the steric and hydrophobic shielding provided by the C8 perfluoroalkyl chain [1]. This enhanced stability prevents premature degradation into the unreactive perfluorooctanesulfonate salt during storage or when used in aqueous-organic biphasic reaction mixtures[2].

Evidence DimensionHydrolytic stability (neutral pH)
Target Compound DataPOSF (Highly resistant to neutral hydrolysis)
Comparator Or BaselinePBSF (Half-life of 73 hours)
Quantified DifferenceSubstantially extended half-life for the C8 homologue
ConditionspH 7 aqueous environment at 23 °C

Ensures the precursor maintains its active electrophilic titer during extended storage and complex biphasic formulations.

Electrophilic Amidation Yield vs. Stable Salts

POSF serves as an active electrophile that reacts directly with alkylamines (e.g., ethylamine) to yield perfluorooctanesulfonamides, achieving yields ranging from 43% under mild conditions to >90% in optimized solvent systems [1]. In contrast, attempting to use the downstream product, potassium perfluorooctanesulfonate (K-PFOS), yields 0% of the sulfonamide because the stable sulfonate anion lacks the leaving group required for nucleophilic attack [2].

Evidence DimensionAmidation yield (reaction with ethylamine)
Target Compound DataPOSF (43% to >90% yield)
Comparator Or BaselineK-PFOS (0% yield)
Quantified DifferenceAbsolute requirement of the sulfonyl fluoride group for reactivity
ConditionsAmbient to reflux temperatures in organic solvents (e.g., diethyl ether or acetone)

Proves that POSF is the mandatory procurement choice for synthesizing functionalized C8 fluorosurfactants, as stable salts cannot be functionalized.

Electrochemical Fluorination (ECF) Compatibility

During the Simons Electrochemical Fluorination process, organic feedstocks are electrolyzed in anhydrous hydrogen fluoride. POSF is successfully generated from 1-octanesulfonyl fluoride with a 35–40% yield of the straight-chain isomer [1]. A chloride analog, perfluorooctanesulfonyl chloride, is not a viable procurement alternative because the S-Cl bond is chemically incompatible with the harsh anodic fluorination conditions, making the S-F bond of POSF uniquely suited for industrial-scale perfluorination [2].

Evidence DimensionECF Synthesis Yield / Compatibility
Target Compound DataPOSF (35-40% yield of straight-chain isomer)
Comparator Or BaselinePerfluorooctanesulfonyl chloride (Incompatible/degrades)
Quantified DifferenceExclusive survival of the S-F bond during electrolysis
ConditionsSimons Electro-Chemical Fluorination in anhydrous HF (4.5-7.0 V)

Validates why the fluoride form (POSF) is the industrially available and scalable C8 sulfonyl precursor, rather than the chloride.

Synthesis of Analytical Reference Standards for Environmental Monitoring

Because POSF is the historical precursor to legacy C8 fluorosurfactants, it is procured by analytical laboratories to synthesize specific branched and linear perfluorooctanesulfonamides and polyfluorinated amides (PFAMs). These standards are critical for quantifying ECF byproducts and understanding the environmental degradation pathways of historical PFOA/PFOS precursors [1].

High-Temperature Amidation for Specialty Fluorosurfactants

Leveraging its ~154 °C boiling point, POSF is selected over highly volatile C4 analogs (PBSF) for liquid-phase amidation reactions with long-chain amines. This allows chemical manufacturers to produce specialized, exempted C8 surfactants without the need for high-pressure reactor infrastructure [2].

Biphasic Grafting of Fluoropolymers

Due to its extended hydrolytic half-life compared to short-chain sulfonyl fluorides, POSF is the preferred electrophile for functionalizing polymers in aqueous-organic biphasic systems. The stable S-F bond resists premature hydrolysis, ensuring high grafting efficiency of the extreme surface-tension-reducing C8 perfluoroalkyl group[3].

Color/Form

Liquid

XLogP3

6

Boiling Point

154 °C

Vapor Density

1 (Air = 1)

Density

1.824 g/mL at 25 °C

LogP

log Kow = 7.84 (est)

UNII

KPV81L86O0

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (45.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (54.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (45.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H360 (45.21%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (45.21%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (45.21%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.75 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

307-35-7

Wikipedia

Perfluorooctanesulfonyl fluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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